2-{5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid
Overview
Description
2-{5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid is a complex organic compound that features a thiazolidinone core, a phenolic group, and an ethanesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiazolidin-4-one derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting intermediate is then reacted with ethanesulfonic acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazolidinone ring can be reduced to form thiazolidines.
Substitution: The ethanesulfonic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the ethanesulfonic acid group under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones and sulfonates.
Scientific Research Applications
2-{5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes, inhibiting their activity. The thiazolidinone ring can interact with cellular receptors, modulating signal transduction pathways. The ethanesulfonic acid moiety enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(3-Methoxy-4-hydroxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid
- 2-{5-[(3-Hydroxy-4-hydroxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid
Uniqueness
2-{5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. This compound’s specific combination of functional groups makes it a versatile molecule for various applications.
Properties
IUPAC Name |
2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6S3/c1-2-21-11-7-9(3-4-10(11)16)8-12-13(17)15(14(22)23-12)5-6-24(18,19)20/h3-4,7-8,16H,2,5-6H2,1H3,(H,18,19,20)/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNVQNHUWPEJKZ-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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